molecular formula C13H11ClN2O B13867060 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline

2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline

Cat. No.: B13867060
M. Wt: 246.69 g/mol
InChI Key: SNRUEPYWWZWVLX-UHFFFAOYSA-N
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Description

2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a chloro group and a dihydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with 3,6-dihydro-2H-pyran-4-yl derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the dihydropyran moiety is introduced to the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoxaline core or the dihydropyran moiety.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline or dihydropyran derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dihydropyran moiety can enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)pyridine
  • 3,4-dihydro-2H-pyran
  • 2,3-dihydro-4H-pyran

Uniqueness

2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is unique due to the presence of both a quinoxaline core and a dihydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group also provides a reactive site for further functionalization, enhancing its versatility in synthetic chemistry.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline

InChI

InChI=1S/C13H11ClN2O/c14-13-12(9-5-7-17-8-6-9)15-10-3-1-2-4-11(10)16-13/h1-5H,6-8H2

InChI Key

SNRUEPYWWZWVLX-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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